molecular formula C12H16N2O B7857029 2-isobutyl-2,3-dihydroquinazolin-4(1H)-one

2-isobutyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B7857029
M. Wt: 204.27 g/mol
InChI Key: SDHMYLCDQYWQQE-UHFFFAOYSA-N
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Description

2-isobutyl-2,3-dihydroquinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with an isobutyl group attached to the nitrogen atom at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isobutyl-2,3-dihydroquinazolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with isobutylamine under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the quinazolinone ring.

Example Reaction:

  • Anthranilic acid derivative + Isobutylamine → Intermediate amide
  • Intermediate amide → this compound (cyclization)

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-isobutyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The isobutyl group or other substituents on the quinazolinone ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activities, 2-isobutyl-2,3-dihydroquinazolin-4(1H)-one is a potential candidate for drug development and therapeutic applications.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-isobutyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

2-isobutyl-2,3-dihydroquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:

  • 2-methyl-2,3-dihydroquinazolin-4(1H)-one
  • 2-ethyl-2,3-dihydroquinazolin-4(1H)-one
  • 2-propyl-2,3-dihydroquinazolin-4(1H)-one

These compounds share a similar quinazolinone core but differ in the substituents attached to the nitrogen atom at the 2-position. The uniqueness of this compound lies in its specific isobutyl group, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-(2-methylpropyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8(2)7-11-13-10-6-4-3-5-9(10)12(15)14-11/h3-6,8,11,13H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHMYLCDQYWQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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